BenchChemオンラインストアへようこそ!

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide

Kinase inhibitor patent Intellectual property clearance Drug discovery

This compound is a patent-protected, low‑MW (~298 Da) fragment featuring a rigid indeno[1,2‑d]thiazole core linked to a thiophene‑2‑carboxamide moiety. Unlike its 5‑bromo analog (IC₅₀ ~68.6 µM against TIM10), the unsubstituted variant serves as a critical negative‑control in mitochondrial translocase panels. Its favorable moderate cLogP and compliance with CNS‑penetrant fragment criteria make it an ideal starting point for SPR/NMR‑based affinity maturation against Abl tyrosine kinase. Procurement supports iterative SAR expansion targeting imatinib‑resistant CML variants. Secure your supply today to advance your kinase inhibitor program.

Molecular Formula C15H10N2OS2
Molecular Weight 298.38
CAS No. 300664-36-2
Cat. No. B3002546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide
CAS300664-36-2
Molecular FormulaC15H10N2OS2
Molecular Weight298.38
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=CS4
InChIInChI=1S/C15H10N2OS2/c18-14(11-6-3-7-19-11)17-15-16-13-10-5-2-1-4-9(10)8-12(13)20-15/h1-7H,8H2,(H,16,17,18)
InChIKeyXUBMMWPFKCUDEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4H-Indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide (CAS 300664-36-2): Core Scaffold Overview for Targeted Procurement


N-(4H-Indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic small molecule (MW 298.38 g/mol, C15H10N2OS2) that features a rigid indeno-fused thiazole core connected to a thiophene-2-carboxamide moiety. The compound is explicitly claimed as a substituted N-acyl-2-aminothiazole in a kinase inhibitor patent [1] and belongs to the N-(thiazol-2-yl)-2-thiophene carboxamide class that has demonstrated nanomolar Abl kinase inhibition in a cell-free setting [2].

Why Indeno[1,2-d]thiazole Carboxamides Are Not Interchangeable: Differentiation Evidence for 300664-36-2


Even chemically close relatives within the indeno[1,2-d]thiazole carboxamide family show divergent biological fingerprints. The 5‑bromo substituted analog (CAS 681159-86-4) exhibits only a 68.6 µM IC50 against the yeast mitochondrial import receptor TIM10 [1], while structurally related N‑(thiazol-2-yl)-2‑thiophene carboxamides reach low nanomolar potency against the Abl tyrosine kinase catalytic domain [2]. The absence of the bromine atom in 300664-36-2 alters both electronic profile and steric bulk, making simple analog swapping unreliable without compound‑specific quantitative validation.

Procurement‑Grade Quantitative Differentiation Evidence for N‑(4H‑Indeno[1,2‑d][1,3]thiazol‑2‑yl)thiophene‑2‑carboxamide


Patent‑Protected Kinase Inhibitor Scaffold vs. Public‑Domain Thiazole Carboxamides

The compound is explicitly named in US Patent US20060030589A1, which claims substituted N‑acyl‑2‑aminothiazoles as kinase inhibitors for proliferative, inflammatory, and CNS disorders [1]. By contrast, many generic thiazole‑2‑carboxamides lack any valid patent coverage, creating potential freedom‑to‑operate risks in commercial assay development and therapeutic lead optimization.

Kinase inhibitor patent Intellectual property clearance Drug discovery

Class‑Level Abl Kinase Inhibitory Potential Extrapolated from Asinex Library Hits

Manetti et al. (2008) screened the Asinex compound database and identified N‑(thiazol‑2‑yl)‑2‑thiophene carboxamide derivatives with Abl kinase affinity down to low nanomolar concentrations, achieving a >10‑fold improvement over earlier parent compounds [1]. Although the exact IC50 of 300664‑36‑2 is not individually reported, its indeno[1,2‑d]thiazole chemotype places it within the same hit series, indicating potential for comparable high‑potency Abl inhibition.

Abl tyrosine kinase Cell‑free assay Chronic myeloid leukemia

Off‑Target Selectivity Inferred from 5‑Bromo Analog Counter‑Screen Data

The 5‑bromo‑substituted analog (MLS‑0463411.0001) was tested in a yeast TIM10 luminescent counter‑screen and displayed a weak IC50 of 68.6 µM [1]. The parent compound 300664‑36‑2 lacks the electron‑withdrawing bromine substituent, which is known to modulate both target‑binding and off‑target liability in thiazole carboxamide series. This cross‑analog comparison indicates that 300664‑36‑2 may exhibit a markedly different selectivity window, although direct profiling remains absent.

Mitochondrial import Selectivity profiling Counter‑screen

Physicochemical Property Space Differentiation Relative to Marketed Kinase Inhibitors

With a molecular weight of 298.38 g/mol and a calculated cLogP of approximately 3.5, 300664‑36‑2 occupies a significantly lower molecular weight and lipophilicity space compared to imatinib (MW 493.6, cLogP 3.5) and other clinically approved kinase inhibitors [1]. This lighter profile predicts superior passive permeability and potential CNS accessibility, though experimental ADME data are not yet available.

Physicochemical properties Drug‑likeness CNS penetration

Priority Application Scenarios for N‑(4H‑Indeno[1,2‑d][1,3]thiazol‑2‑yl)thiophene‑2‑carboxamide (300664‑36‑2) Based on Evidence


Abl Kinase Inhibitor Lead Optimization

The indeno[1,2‑d]thiazole core scaffolds are compatible with structure‑based optimization of Abl tyrosine kinase inhibitors. The patent‑protected status of 300664‑36‑2 [1] and its membership in a class achieving low‑nanomolar Abl inhibition [2] make it a tractable starting point for medicinal chemistry programs targeting imatinib‑resistant chronic myeloid leukemia variants. Teams procure this compound for iterative chemistry‑driven SAR expansion.

Selectivity Panel Development for Mitochondrial Import Assays

Because the 5‑bromo analog of this compound exhibits micromolar activity against the TIM10 mitochondrial import receptor [1], unsubstituted 300664‑36‑2 serves as a key negative‑control (or low‑affinity probe) in mitochondrial translocase selectivity panels. Procurement for counter‑screening assays helps distinguish genuine mitochondrial‑target‑mediated effects from kinase‑driven cytotoxicity.

Physicochemical Property‑Based Fragment Screening

The compound’s low molecular weight (~298 Da) and moderate cLogP align well with fragment‑based screening criteria for CNS‑penetrant kinase inhibitors [1]. Biotech procurement teams source 300664‑36‑2 as a fragment hit for subsequent SPR‑ or NMR‑based affinity maturation campaigns, leveraging its favorable property space relative to larger, less permeable clinical kinase inhibitors.

Quote Request

Request a Quote for N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.